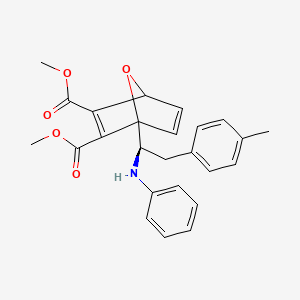![molecular formula C25H41NO9 B10783549 (1S,2R,3R,4R,5R,6S,7S,8R,9R,13R,14R,16S,17S,18R)-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol](/img/structure/B10783549.png)
(1S,2R,3R,4R,5R,6S,7S,8R,9R,13R,14R,16S,17S,18R)-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aconine is a naturally occurring alkaloid found in various species of the Aconitum plant, commonly known as monkshood or wolfsbane. This compound is part of the diterpenoid alkaloid family and is known for its complex molecular structure and potent biological activities. Aconine has been studied extensively due to its pharmacological properties and its role in traditional medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of aconine involves multiple steps due to its intricate structure. One of the key synthetic routes starts with the preparation of chiral intermediates, such as 2-methylenecyclohexane-1,3,5-triol derivatives. These intermediates undergo a series of cycloaddition reactions, hydroxylation, and cyclization to form the core structure of aconine . The reaction conditions typically involve the use of organic solvents like chloroform or diethyl ether, and catalysts to facilitate the cyclization processes.
Industrial Production Methods: Industrial production of aconine is primarily based on the extraction from Aconitum plant species. The extraction process involves the use of organic solvents to isolate the alkaloid from the plant material. Advanced biotechnological methods, such as cell and organ culture, are also being explored to enhance the yield and purity of aconine .
Chemical Reactions Analysis
Types of Reactions: Aconine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the structure of aconine to enhance its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide are used to introduce oxygen functionalities into the aconine molecule.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium methoxide or potassium hydroxide to replace certain groups within the aconine structure.
Major Products Formed: The major products formed from these reactions include various derivatives of aconine with altered functional groups, which can exhibit different biological activities .
Scientific Research Applications
Aconine has a wide range of scientific research applications due to its diverse biological activities:
Chemistry: Aconine is used as a model compound for studying complex alkaloid synthesis and reaction mechanisms.
Biology: Research on aconine focuses on its interactions with cellular components and its potential as a biochemical tool.
Medicine: Aconine and its derivatives are investigated for their analgesic, anti-inflammatory, and anti-tumor properties.
Mechanism of Action
The mechanism of action of aconine involves its interaction with various molecular targets and pathways. Aconine primarily affects the nervous system by modulating ion channels and neurotransmitter receptors. It binds to sodium channels, altering their function and leading to changes in nerve impulse transmission. This action is responsible for its analgesic and anti-inflammatory effects . Additionally, aconine’s interaction with other cellular pathways, such as the phosphatidylinositol-3-kinase/serine-threonine kinase pathway, contributes to its anti-tumor activity .
Comparison with Similar Compounds
Aconine is compared with other diterpenoid alkaloids, such as aconitine, mesaconitine, and hypaconitine. These compounds share a similar core structure but differ in their functional groups and biological activities:
Mesaconitine: Exhibits similar pharmacological activities to aconine but with a slightly different toxicity profile.
Hypaconitine: Less toxic than aconitine, hypaconitine is studied for its potential therapeutic applications in pain management.
Aconine’s uniqueness lies in its balanced pharmacological profile, offering significant therapeutic potential with relatively lower toxicity compared to other similar compounds.
Properties
IUPAC Name |
(1S,2R,3R,4R,5R,6S,7S,8R,9R,13R,14R,16S,17S,18R)-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H41NO9/c1-6-26-9-22(10-32-2)12(27)7-13(33-3)24-11-8-23(30)19(28)14(11)25(31,20(29)21(23)35-5)15(18(24)26)16(34-4)17(22)24/h11-21,27-31H,6-10H2,1-5H3/t11-,12-,13+,14-,15+,16+,17-,18?,19-,20+,21+,22+,23-,24+,25-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMGCPHFHQGPIF-JIOYIOPFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6O)(C(C5O)OC)O)O)OC)OC)O)COC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C[C@@]2([C@@H](C[C@@H]([C@@]34[C@@H]2[C@H]([C@@H](C31)[C@@]5([C@@H]6[C@H]4C[C@@]([C@@H]6O)([C@H]([C@@H]5O)OC)O)O)OC)OC)O)COC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H41NO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-N-[3-deuterio-1,1-dioxo-3-(trideuteriomethyl)-1,4-thiazinan-4-yl]-1-(5-nitrofuran-2-yl)methanimine](/img/structure/B10783470.png)
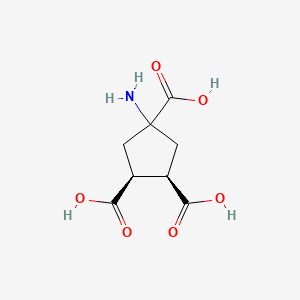
![(2S)-2-[[2-(4-fluorobutyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoic acid](/img/structure/B10783488.png)
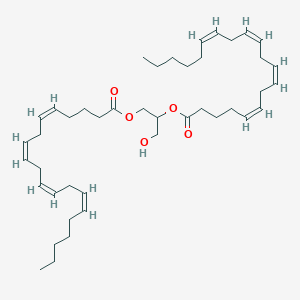
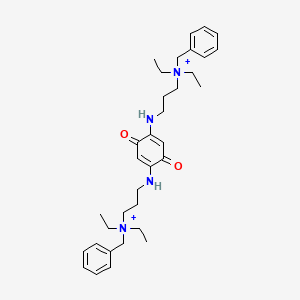
![4-[4-(1,3-Benzodioxol-5-yl)-5-(2-pyridinyl)-1H-imidazol-2-yl]-benzamide hydrate](/img/structure/B10783493.png)
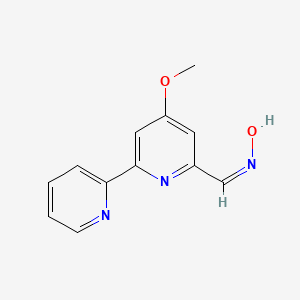
![(2E,5S,6R,7S,9S,10E,12E,15R,16Z,18E)-6-hydroxy-9-(hydroxymethyl)-3,5,7,11,15,17-hexamethyl-19-[(2S,3S)-3-methyl-6-oxo-2,3-dihydropyran-2-yl]-8-oxononadeca-2,10,12,16,18-pentaenoic acid](/img/structure/B10783504.png)
![N,N'-bis[6-[(2-methoxyphenyl)methylamino]hexyl]octane-1,8-diamine;methane;tetrahydrochloride](/img/structure/B10783533.png)
![2-[4-Hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,4S,7S,8R,9S,12S,13R,16S)-6-methoxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B10783535.png)
![N-[(2S,3R,4S,6S)-6-[(2S,4S,6R)-6-[(1'R,6S,10'E,14'E,16'E,21'R)-2-butan-2-yl-21',24'-dihydroxy-3,11',13',22'-tetramethyl-2'-oxospiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-12'-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]acetamide](/img/structure/B10783568.png)
![2-Chloro-11-(4-methylpiperazino)dibenz[b,f]oxepin maleate](/img/structure/B10783569.png)

